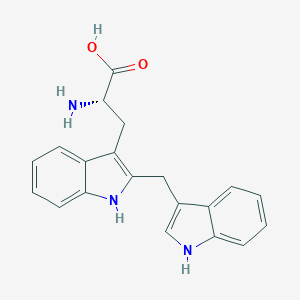

2-(3-Indolylmethyl)-L-tryptophan

Description

Propriétés

IUPAC Name |

(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZFOWZVRUMXDQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149724-31-2 | |

| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unfolding of a Public Health Crisis: A Technical Guide to the History of 2-(3-Indolylmethyl)-L-tryptophan and Eosinophilia-Myalgia Syndrome

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive historical and scientific overview of the Eosinophilia-Myalgia Syndrome (EMS) outbreak of 1989 and its etiological link to contaminated L-tryptophan supplements. We will delve into the epidemiological investigation that unraveled the crisis, the analytical chemistry that identified the key contaminants, including 2-(3-Indolylmethyl)-L-tryptophan, and the subsequent research into the pathophysiological mechanisms driving this debilitating and sometimes fatal condition. This document is intended to serve as a valuable resource for understanding the complex interplay of manufacturing processes, chemical contaminants, and biological responses that led to this tragic event, offering crucial insights for contemporary drug development and safety assessment.

The 1989 Eosinophilia-Myalgia Syndrome Outbreak: An Unforeseen Epidemic

In the fall of 1989, a mysterious and alarming illness began to surface across the United States.[1] Physicians in New Mexico first reported a cluster of three patients presenting with a unique constellation of severe muscle pain (myalgia) and markedly elevated levels of eosinophils, a type of white blood cell.[1][2] This new and severe condition was subsequently named Eosinophilia-Myalgia Syndrome (EMS). The U.S. Centers for Disease Control and Prevention (CDC) was quickly alerted, and a nationwide surveillance effort was launched.[1]

The number of reported cases escalated rapidly, ultimately exceeding 1,500, with at least 37 deaths attributed to the syndrome.[1][3] The demographic data revealed that the majority of those affected were non-Hispanic white women over the age of 34.[1] The clinical presentation of EMS was multifaceted, often beginning with an acute phase characterized by incapacitating myalgia, eosinophilia, fever, and skin rashes.[4][5] This could then progress to a chronic and often debilitating phase involving neuromuscular deterioration, skin thickening resembling scleroderma, and organ damage.[4]

The Epidemiological Detective Story: Pinpointing the Source

Early epidemiological investigations swiftly identified a common thread among the afflicted individuals: the consumption of over-the-counter L-tryptophan supplements.[1][2] L-tryptophan, an essential amino acid, was popularly used at the time for insomnia, depression, and premenstrual syndrome.[6] Case-control studies conducted by state health departments and the CDC demonstrated a strong statistical association between L-tryptophan consumption and the development of EMS.[1][7] This led the U.S. Food and Drug Administration (FDA) to issue a nationwide recall of L-tryptophan supplements in November 1989, a decisive action that resulted in a sharp decline in new cases.[1][3]

Further investigation narrowed the source of the contaminated L-tryptophan to a single Japanese manufacturer, Showa Denko K.K.[3][7] It was discovered that Showa Denko had recently made changes to its manufacturing process, including a reduction in the amount of activated charcoal used in the purification of its fermentation-derived L-tryptophan.[3][8] This alteration is believed to have allowed trace amounts of toxic contaminants to remain in the final product.[3]

The Chemical Culprits: Identifying the Tryptophan Contaminants

Intensive analytical efforts were undertaken to identify the specific chemical agents within the Showa Denko L-tryptophan batches that were responsible for triggering EMS. High-performance liquid chromatography (HPLC) analysis of the implicated lots revealed the presence of several previously undetected impurities.[9] While over 60 contaminants were identified, six were statistically associated with EMS cases.[3][9]

Three of these contaminants were identified and have been the focus of most research:

-

1,1'-ethylidene-bis[L-tryptophan] (EBT or "Peak E") : This was one of the first contaminants to be identified and strongly linked to EMS.[3][10]

-

3-(phenylamino)-L-alanine (PAA or "UV-5") : This compound bears a structural resemblance to a substance implicated in the 1981 Spanish Toxic Oil Syndrome, suggesting a possible shared pathogenic mechanism.[3][4]

-

2-(3-Indolylmethyl)-L-tryptophan ("Peak 200") : While also associated with case-implicated lots, this contaminant has been less extensively studied than EBT and PAA.[4]

Table 1: Key L-tryptophan Contaminants Associated with EMS

| Contaminant Name | Common Abbreviation | Key Findings |

| 1,1'-ethylidene-bis[L-tryptophan] | EBT, Peak E | Strongly associated with EMS cases; demonstrated pro-fibrotic and pro-inflammatory effects in vitro and in vivo. |

| 3-(phenylamino)-L-alanine | PAA, UV-5 | Structurally similar to a contaminant in the Spanish Toxic Oil Syndrome; linked to EMS. |

| 2-(3-Indolylmethyl)-L-tryptophan | Peak 200 | Identified in case-associated lots of L-tryptophan. |

Pathophysiological Mechanisms: How Contaminated Tryptophan Caused Disease

The precise molecular mechanisms by which these tryptophan contaminants induce the complex pathology of EMS are still not fully elucidated. However, extensive research has pointed towards a multi-pronged attack on the body's immune and connective tissue systems. The leading hypotheses center on the activation of key immune cells, particularly eosinophils and fibroblasts, leading to inflammation and fibrosis.

Eosinophil Activation and Degranulation

A hallmark of EMS is the profound eosinophilia. Research suggests that L-tryptophan contaminants, particularly EBT, directly activate eosinophils. This activation leads to degranulation, the release of cytotoxic granule proteins such as eosinophil peroxidase and major basic protein, which can cause tissue damage.

Caption: Proposed mechanism of eosinophil activation by L-tryptophan contaminants.

Fibroblast Activation and Collagen Synthesis

The chronic phase of EMS is characterized by fibrosis, the excessive deposition of connective tissue, leading to skin thickening and organ damage. In vitro studies have demonstrated that EBT can directly stimulate human fibroblasts to increase the synthesis of type I collagen, a key component of fibrotic tissue.

Caption: Proposed mechanism of fibroblast activation by L-tryptophan contaminants.

Altered Tryptophan Metabolism

Some studies have suggested that EMS may also involve alterations in the metabolic pathways of tryptophan itself. The inflammatory environment in affected individuals could lead to an upregulation of the enzyme indoleamine 2,3-dioxygenase (IDO), which shunts tryptophan down the kynurenine pathway, potentially leading to an imbalance of bioactive metabolites.[11]

Experimental Methodologies for Studying EMS

The investigation into the pathophysiology of EMS has relied on a combination of in vitro cell culture systems and in vivo animal models.

In Vitro Assessment of Fibroblast Activation

A key method to assess the pro-fibrotic potential of L-tryptophan contaminants is to measure their effect on collagen synthesis in cultured fibroblasts.

Experimental Protocol: Sirius Red Collagen Assay in Fibroblasts

-

Cell Culture: Plate human dermal fibroblasts in 96-well plates at a suitable density and culture in DMEM supplemented with 10% FBS until confluent.

-

Treatment: Replace the culture medium with serum-free DMEM containing various concentrations of the L-tryptophan contaminant (e.g., EBT) or a vehicle control. Incubate for 24-48 hours.

-

Fixation: Gently wash the cells with PBS and fix with Kahle's fixative solution for 10 minutes at room temperature.[12]

-

Staining: Wash the fixed cells with PBS and stain with 0.1% Sirius Red solution in picric acid for 1 hour.[1][5]

-

Washing: Remove the unbound dye by washing with 0.5% acetic acid solution.[5]

-

Elution: Elute the bound dye with 0.1 M NaOH.[12]

-

Quantification: Measure the absorbance of the eluted dye at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.

In Vitro Eosinophil Activation Assays

To investigate the direct effects of L-tryptophan contaminants on eosinophils, several in vitro assays can be employed.

Experimental Protocol: Eosinophil Degranulation Assay (OPD Method)

-

Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard immunomagnetic separation techniques.

-

Treatment: Resuspend the purified eosinophils in a suitable buffer and incubate with the L-tryptophan contaminant or a positive control (e.g., calcium ionophore A23187) for a specified time at 37°C.[8]

-

Supernatant Collection: Centrifuge the cell suspension to pellet the eosinophils and carefully collect the supernatant.[8]

-

Enzyme Assay: Add the supernatant to a microplate well containing o-phenylenediamine (OPD) substrate solution.[8]

-

Quantification: Measure the change in absorbance at 490 nm, which is indicative of eosinophil peroxidase activity released during degranulation.[8]

Experimental Protocol: Flow Cytometry Analysis of Eosinophil Activation Markers

-

Eosinophil Treatment: Treat isolated eosinophils with the L-tryptophan contaminant as described above.

-

Antibody Staining: Incubate the treated cells with fluorochrome-conjugated antibodies against eosinophil activation markers such as CD69 and CD11b.[3][7]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the activation markers and the mean fluorescence intensity.[3][7]

In Vivo Animal Models: The Lewis Rat

The Lewis rat has been used as an animal model to study the in vivo effects of contaminated L-tryptophan. These rats, when administered case-associated L-tryptophan, develop fasciitis (inflammation of the fascia) and perimyositis (inflammation of the connective tissue around muscles), which are pathological hallmarks of human EMS.[13][14]

Experimental Protocol: Induction of EMS-like Symptoms in Lewis Rats

-

Animal Model: Use female Lewis rats, which are known to be susceptible to inflammatory conditions.[13]

-

Administration: Administer case-implicated L-tryptophan or specific contaminants (e.g., EBT) dissolved in a suitable vehicle to the rats via oral gavage daily for several weeks.[13]

-

Monitoring: Monitor the animals for clinical signs of illness, including weight loss and changes in activity.

-

Histopathological Analysis: At the end of the study period, euthanize the animals and collect tissues (e.g., muscle, fascia, skin) for histopathological examination to assess for inflammation, fibrosis, and eosinophil infiltration.[13]

Synthesis of 2-(3-Indolylmethyl)-L-tryptophan

The synthesis of 2-(3-Indolylmethyl)-L-tryptophan and other tryptophan derivatives can be achieved through various organic chemistry methodologies. One common approach involves the Friedel-Crafts alkylation of indole with a suitable electrophile derived from a protected serine or other amino acid precursor.[15][16] More modern methods may utilize transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bond between the indole ring and the amino acid side chain.[17] The specific synthesis of 2-(3-Indolylmethyl)-L-tryptophan would likely involve the reaction of indole with a derivative of tryptophan itself, or a related precursor, under conditions that favor alkylation at the C2 position of the indole ring.

Conclusion and Future Perspectives

The Eosinophilia-Myalgia Syndrome epidemic of 1989 stands as a stark reminder of the potential dangers of impurities in consumer products and the critical importance of rigorous quality control in manufacturing processes. The rapid and collaborative response of the scientific and public health communities was instrumental in identifying the cause of the outbreak and preventing further harm. While significant progress has been made in understanding the pathophysiology of EMS, many questions remain. Further research is needed to fully elucidate the molecular mechanisms by which these tryptophan contaminants exert their toxic effects and to identify potential therapeutic targets for those still suffering from the chronic sequelae of this devastating illness. The lessons learned from the EMS tragedy continue to inform and strengthen regulatory oversight and safety standards in the pharmaceutical and dietary supplement industries.

References

- Abdou, N. I., et al. (1991). Eosinophilia-myalgia syndrome: a clinical and immunologic study of 22 patients. Annals of internal medicine, 115(7), 537-542.

- Belongia, E. A., et al. (1990). An investigation of the cause of the eosinophilia-myalgia syndrome associated with tryptophan use. The New England journal of medicine, 323(6), 357-365.

- Centers for Disease Control and Prevention (CDC). (1989). Eosinophilia-myalgia syndrome--New Mexico. MMWR. Morbidity and mortality weekly report, 38(45), 765-767.

- Clauw, D. J., et al. (1990). Tryptophan-associated eosinophilia-myalgia syndrome: a clinical and histologic study of 12 patients.

- Duffy, J. (1992). The lessons of eosinophilia-myalgia syndrome. Hospital practice (Office ed.), 27(4), 157-60, 163-6.

- Flannery, M. T., et al. (1990). Eosinophilia-myalgia syndrome associated with L-tryptophan use. The American journal of medicine, 88(5), 547-549.

- Hertzman, P. A., et al. (1990). Association of the eosinophilia-myalgia syndrome with the ingestion of tryptophan. The New England journal of medicine, 322(13), 869-873.

- Hertzman, P. A., et al. (1991). The eosinophilia-myalgia syndrome: the Los Alamos, New Mexico, conference.

- Kamb, M. L., et al. (1992).

- Kilbourne, E. M., et al. (1991). Tryptophan contaminants: a possible etiology of the eosinophilia-myalgia syndrome. Toxicology and applied pharmacology, 109(2), 205-215.

- Martin, R. W., et al. (1990). The eosinophilia-myalgia syndrome: a new clinical entity associated with L-tryptophan ingestion. The Journal of the American Board of Family Practice, 3(4), 239-245.

- Mayeno, A. N., et al. (1990). Characterization of "peak E," a novel amino acid associated with eosinophilia-myalgia syndrome. Science, 250(4988), 1707-1708.

- Mayeno, A. N., & Gleich, G. J. (1994). Eosinophilia-myalgia syndrome and tryptophan production: a cautionary tale. Trends in biotechnology, 12(9), 346-352.

- Philen, R. M., et al. (1991). Eosinophilia-myalgia syndrome: a clinical case series of 21 patients. Archives of internal medicine, 151(3), 533-537.

- Piera, M., et al. (1991). Eosinophilia-myalgia syndrome associated with L-tryptophan. A case report. Presse medicale (Paris, France : 1983), 20(2), 69-71.

- Silver, R. M., et al. (1990). Scleroderma, fasciitis, and eosinophilia associated with the ingestion of tryptophan. The New England journal of medicine, 322(13), 874-881.

- Slutsker, L., et al. (1990). Eosinophilia-myalgia syndrome associated with exposure to tryptophan from a single manufacturer. JAMA, 264(2), 213-217.

- Smith, M. J., & Garrett, R. H. (1993).

- Swygert, L. A., et al. (1990). Eosinophilia-myalgia syndrome. Results of national surveillance. JAMA, 264(13), 1698-1703.

- Varga, J., et al. (1992). The cause and pathogenesis of the eosinophilia-myalgia syndrome. Annals of internal medicine, 116(2), 140-147.

- Williamson, B. L., & Tomlinson, A. J. (1993). L-tryptophan and the eosinophilia-myalgia syndrome. Toxicology letters, 69(2), 113-122.

- Eid, Z., et al. (1992). Eosinophilia-myalgia syndrome: a new entity?

- Henning, K. J., et al. (1993). The epidemiology of eosinophilia-myalgia syndrome in Minnesota. American journal of epidemiology, 138(2), 128-137.

- Love, L. A., et al. (1993). Pathological and immunological features of the eosinophilia-myalgia syndrome.

- Strongwater, S. L. (1990). Eosinophilia-myalgia syndrome associated with L-tryptophan ingestion. Analysis of 45 patients.

- Toyo'oka, T., et al. (1992). High-performance liquid chromatographic determination of 1,1'-ethylidenebis(tryptophan), a contaminant in L-tryptophan, in human serum. Journal of chromatography.

- Van Garsse, A., & Van Gompel, A. (1991). L-tryptophan and the eosinophilia-myalgia syndrome. Presse medicale (Paris, France : 1983), 20(21), 1007.

- Varga, J., & Jimenez, S. A. (1993). L-tryptophan and the eosinophilia-myalgia syndrome: current understanding of the etiology and pathogenesis.

Sources

- 1. med.emory.edu [med.emory.edu]

- 2. stainsfile.com [stainsfile.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. Eosinophilia–myalgia syndrome - Wikipedia [en.wikipedia.org]

- 5. cancerdiagnostics.com [cancerdiagnostics.com]

- 6. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Release Kinetics of Eosinophil Peroxidase and Mitochondrial DNA Is Different in Association with Eosinophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Post-epidemic eosinophilia myalgia syndrome associated with L-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-tryptophan and the eosinophilia-myalgia syndrome: current understanding of the etiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-tryptophan implicated in human eosinophilia-myalgia syndrome causes fasciitis and perimyositis in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-tryptophan implicated in human eosinophilia-myalgia syndrome causes fasciitis and perimyositis in the Lewis rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. soc.chim.it [soc.chim.it]

- 16. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. infoscience.epfl.ch [infoscience.epfl.ch]

An In-depth Technical Guide to 2-(3-Indolylmethyl)-L-tryptophan: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3-Indolylmethyl)-L-tryptophan (IMT), a significant dimeric derivative of L-tryptophan. Its presence as an impurity in biotechnologically produced L-tryptophan has garnered considerable attention due to its association with the Eosinophilia-Myalgia Syndrome (EMS) outbreak in the late 1980s. Understanding the chemical nature, synthesis, and biological implications of IMT is crucial for researchers in drug development, quality control, and toxicology.

Chemical Identity and Structure

2-(3-Indolylmethyl)-L-tryptophan is a complex amino acid derivative formed from two indole-containing moieties. Its systematic IUPAC name is (2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid[1]. It is also commonly referred to as Tryptophan Impurity K[2][3][4].

The core structure of IMT consists of an L-tryptophan molecule where the indole ring is substituted at the 2-position with a 3-indolylmethyl group. This linkage of two indole rings through a methylene bridge is a key feature of its chemical architecture.

Key Structural Features:

-

Chiral Center: The alpha-carbon of the tryptophan backbone retains its L-configuration ((S)-enantiomer), which is critical for its interaction with biological systems.

-

Two Indole Rings: The presence of two indole moieties contributes to the molecule's aromaticity and potential for pi-pi stacking interactions.

-

Functional Groups: It possesses a primary amine group, a carboxylic acid group, and two indole N-H groups, all of which can participate in hydrogen bonding and other intermolecular interactions.

Diagram of the Chemical Structure of 2-(3-Indolylmethyl)-L-tryptophan

Caption: Chemical structure of 2-(3-Indolylmethyl)-L-tryptophan.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of IMT is presented in the table below. It is important to note that much of the available data is based on computational predictions and may require experimental verification.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉N₃O₂ | [5][6] |

| Molecular Weight | 333.38 g/mol | [5][6] |

| CAS Number | 149724-31-2 | [1] |

| Appearance | Light Orange to Orange Solid | [2] |

| Melting Point | >76°C (decomposition) | [2] |

| Boiling Point (Predicted) | 637.4 ± 55.0 °C | [2] |

| Density (Predicted) | 1.379 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | 2.26 ± 0.10 | [2] |

Synthesis and Formation

2-(3-Indolylmethyl)-L-tryptophan is not a naturally occurring compound in biological systems but rather a byproduct of chemical reactions, particularly during the manufacturing and processing of L-tryptophan.

Formation as a Tryptophan Impurity

The formation of IMT is understood to occur through the reaction of L-tryptophan with reactive indole species. Specifically, it can be synthesized from the reaction of L-tryptophan with indole-3-methanol or indole-3-acetaldehyde[5]. These reactions are often favored under acidic conditions, which can be encountered during the downstream processing of fermented L-tryptophan. The proposed mechanism involves the formation of a reactive electrophilic intermediate from indole-3-methanol or indole-3-acetaldehyde, which then undergoes an electrophilic substitution reaction with the electron-rich indole ring of a second tryptophan molecule at the C2 position.

Logical Flow of IMT Formation during Tryptophan Manufacturing

Caption: Formation of IMT as an impurity in L-tryptophan manufacturing.

Laboratory Synthesis

-

Protection of L-tryptophan: The amino and carboxylic acid groups of L-tryptophan are protected to prevent side reactions. The amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid can be esterified.

-

Reaction with an Indole-3-methylating Agent: The protected tryptophan is then reacted with an electrophilic indole-3-methyl species, such as indole-3-methanol under acidic conditions or a more reactive derivative like 3-(bromomethyl)-1H-indole.

-

Deprotection: The protecting groups are removed to yield 2-(3-Indolylmethyl)-L-tryptophan.

Note: The synthesis of tryptophan derivatives can be complex, and optimization of reaction conditions is crucial to achieve a good yield and purity.

Biological Significance and Toxicology

The primary interest in 2-(3-Indolylmethyl)-L-tryptophan stems from its identification as one of the impurities in L-tryptophan supplements linked to the Eosinophilia-Myalgia Syndrome (EMS) outbreak. While a definitive causal link for IMT alone in EMS has not been unequivocally established, the presence of this and other impurities in the implicated batches of L-tryptophan raised significant safety concerns[2][7].

Association with Eosinophilia-Myalgia Syndrome (EMS)

EMS is a multisystemic disorder characterized by severe muscle pain, a high eosinophil count in the blood, and other systemic symptoms. Investigations into the 1989 outbreak traced the cause to the consumption of L-tryptophan produced by a single manufacturer, which had implemented changes in its production process[8]. These changes are believed to have led to the formation of several novel impurities, including IMT.

While the exact etiological agent of EMS is still debated, it is widely believed that one or more of these impurities, possibly acting synergistically, triggered the immune-related pathologies observed in affected individuals.

Toxicological Profile

Specific toxicological studies on isolated 2-(3-Indolylmethyl)-L-tryptophan are limited. Most of the available data comes from studies on mixtures of tryptophan impurities. Animal studies on L-tryptophan containing various impurities have been conducted to assess their potential to induce EMS-like symptoms[9][10]. However, extrapolating these findings to the specific toxicity of IMT is challenging.

Further research is needed to elucidate the specific toxicological profile of IMT, including its dose-response relationship, target organs, and mechanism of toxicity.

Potential Mechanisms of Action

The precise mechanism by which IMT and other tryptophan impurities may contribute to EMS is not fully understood. Several hypotheses have been proposed, focusing on the modulation of the immune system. Tryptophan metabolism itself plays a crucial role in immune regulation, particularly through the kynurenine pathway. It is plausible that IMT could interfere with this pathway or other immune signaling cascades.

Potential Areas of Interaction:

-

Kynurenine Pathway: Tryptophan is the precursor for the kynurenine pathway, which produces several immunomodulatory metabolites. IMT, as a structural analog of tryptophan, could potentially interact with the enzymes of this pathway, such as indoleamine 2,3-dioxygenase (IDO), leading to dysregulation of immune responses.

-

Aryl Hydrocarbon Receptor (AhR): The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism. Several tryptophan metabolites are known to be AhR ligands[11][12][13]. Given its dual indole structure, IMT could potentially bind to and activate or inhibit the AhR, thereby influencing downstream signaling pathways.

Hypothesized Interaction with Immune Pathways

Caption: Hypothesized mechanisms of IMT-induced immunomodulation.

Analytical Methodologies

The detection and quantification of 2-(3-Indolylmethyl)-L-tryptophan, particularly at trace levels in complex matrices such as bulk L-tryptophan or biological samples, require sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common approach.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard technique for separating IMT from L-tryptophan and other impurities.

A Representative HPLC Method:

-

Column: A C18 reversed-phase column is typically used[5].

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly employed to achieve good separation of the various impurities[5].

-

Detection:

-

UV Detection: IMT can be detected by its UV absorbance, typically at wavelengths around 220 nm and 280 nm, characteristic of the indole chromophore[14].

-

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be used, exciting at a wavelength around 280-290 nm and measuring the emission at approximately 340-360 nm.

-

Experimental Protocol: HPLC-UV Analysis of Tryptophan Impurities

-

Sample Preparation:

-

Accurately weigh a suitable amount of the L-tryptophan sample.

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., water).

-

Filter the solution through a 0.45 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% B over 35 minutes is a typical starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Detection: UV at 220 nm and 280 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to IMT based on its retention time, which should be established using a certified reference standard.

-

Quantify the amount of IMT by comparing its peak area to a calibration curve prepared from the reference standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For unambiguous identification and highly sensitive quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

Key Parameters for LC-MS/MS Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

-

Fragmentation: Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ will generate characteristic product ions. While specific fragmentation data for IMT is not widely published, the fragmentation of tryptophan and its derivatives typically involves the loss of the carboxylic acid group, the amine group, and cleavage of the side chain[6][15].

Workflow for LC-MS/MS Method Development

Caption: A typical workflow for developing an LC-MS/MS method for IMT analysis.

Conclusion and Future Perspectives

2-(3-Indolylmethyl)-L-tryptophan remains a compound of significant interest due to its historical association with the EMS outbreak and its status as a critical impurity in the manufacturing of L-tryptophan. While analytical methods for its detection are established, a deeper understanding of its biological activity and toxicological profile is still needed.

For researchers and drug development professionals, the key takeaways are:

-

The importance of robust analytical methods to monitor and control the levels of IMT and other impurities in L-tryptophan raw materials and finished products.

-

The need for further research to definitively elucidate the role of IMT in the pathogenesis of EMS and to understand its potential interactions with immune and metabolic pathways.

-

The potential for IMT to serve as a marker for process control in the biotechnological production of L-tryptophan.

Future research should focus on the synthesis of high-purity IMT to enable detailed toxicological and mechanistic studies. This will be crucial for establishing a comprehensive risk assessment and for ensuring the safety of L-tryptophan-containing products.

References

Sources

- 1. Frontiers | Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives [frontiersin.org]

- 2. Safety concerns regarding impurities in L-Tryptophan associated with eosinophilia myalgia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]

- 4. Tryptophan Biosynthesis from Indole-3-Acetic Acid by Anaerobic Bacteria from the Rumen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Enzymes to Make Tryptamine Analogs - ChemistryViews [chemistryviews.org]

- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicology and safety study of L-tryptophan and its impurities for use in broiler feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbiome-derived tryptophan metabolites and their aryl hydrocarbon receptor-dependent agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aryl Hydrocarbon Receptor Activity of Tryptophan Metabolites in Young Adult Mouse Colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3-Indolylmethyl)-L-tryptophan: A Critical Contaminant in Tryptophan Production

Introduction

L-tryptophan, an essential amino acid, is a critical component in pharmaceuticals, dietary supplements, and clinical nutrition. Its purity is of paramount importance, as contaminants can pose significant health risks. This guide provides a comprehensive technical overview of a key contaminant, 2-(3-indolylmethyl)-L-tryptophan (IMT), for researchers, scientists, and drug development professionals. The notorious outbreak of Eosinophilia-Myalgia Syndrome (EMS) in 1989, linked to the consumption of L-tryptophan supplements, underscores the critical need for rigorous quality control and a deep understanding of potential impurities.[1][2][3] While a definitive causal link to a single agent remains complex, a number of contaminants, including dimeric tryptophan species, were identified in the implicated batches.[1][4] This guide will delve into the formation, analysis, and toxicological context of IMT, providing insights for its monitoring and control in tryptophan production.

Formation and Chemical Characteristics of 2-(3-Indolylmethyl)-L-tryptophan

Chemical Identity:

| Parameter | Value |

| IUPAC Name | (2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid |

| Synonyms | Tryptophan Impurity K, N-Acetyltryptophan EP Impurity K |

| CAS Number | 149724-31-2 |

| Molecular Formula | C20H19N3O2 |

| Molecular Weight | 333.38 g/mol |

Mechanism of Formation:

The formation of 2-(3-indolylmethyl)-L-tryptophan is not a part of the standard biosynthetic pathway of tryptophan.[5][6] Instead, it is considered a process-related impurity, likely formed during manufacturing and purification stages. The most plausible mechanism for its formation is an acid-catalyzed electrophilic substitution reaction.

Under acidic conditions, the indole ring of one tryptophan molecule can be protonated, forming a reactive electrophile. This electrophile can then attack the electron-rich indole ring of a second tryptophan molecule, leading to the formation of a dimeric species. The C3 position of the indole ring is particularly susceptible to electrophilic attack.[5]

Caption: Proposed mechanism for the formation of 2-(3-Indolylmethyl)-L-tryptophan.

Factors that may promote this reaction during tryptophan production include:

-

Low pH: Acidic conditions used during certain purification steps, such as ion-exchange chromatography or crystallization, can facilitate the reaction.

-

High Temperatures: Elevated temperatures can increase the rate of this and other side reactions.

-

Presence of Catalytic Impurities: Certain metal ions or other impurities could potentially catalyze the dimerization.

Toxicological Profile and Regulatory Landscape

The precise toxicological profile of isolated 2-(3-indolylmethyl)-L-tryptophan is not extensively documented in publicly available literature. However, its association with the EMS outbreak places it in a category of contaminants requiring stringent control. The EMS epidemic was characterized by severe muscle pain, a high eosinophil count in the blood, and in some cases, led to chronic and debilitating conditions and even death.[2][7]

It is hypothesized that some tryptophan contaminants, possibly including dimeric species, may trigger an autoimmune response in susceptible individuals. However, it is important to note that the exact causative agent of EMS has not been definitively identified, and it may be a multifactorial issue involving the tryptophan itself, one or more contaminants, and individual genetic predisposition.[8]

Regulatory Context:

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have established stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs) and dietary supplements.[9][10][11] While a specific limit for 2-(3-indolylmethyl)-L-tryptophan is not explicitly listed in general monographs, the principles of impurity control mandate that any specified impurity be identified, characterized, and controlled to a safe level.

According to ICH Q3A guidelines, for new drug substances, impurities found at levels above 0.10% should be identified, and those above 0.15% or a daily intake of 1.0 mg (whichever is lower) should be qualified through toxicological studies.[9] For dietary supplements, while regulations can be less stringent than for pharmaceuticals, the EMS outbreak has led to increased scrutiny of tryptophan purity.[1][2] The Food Chemical Codex (FCC) and European regulations for pharmaceutical-grade L-tryptophan also specify limits for total impurities.[1][2]

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the gold standard for the analysis of tryptophan and its impurities.

Recommended Analytical Workflow:

Caption: Analytical workflow for the detection and quantification of IMT in tryptophan.

Detailed Step-by-Step Protocol for HPLC-UV/MS Analysis:

This protocol is a composite based on established methods for the analysis of tryptophan and its impurities.[12][13][14][15][16][17][18][19]

1. Reagents and Materials:

-

L-Tryptophan reference standard

-

2-(3-Indolylmethyl)-L-tryptophan reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

HPLC column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size (or equivalent)

2. Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of 2-(3-indolylmethyl)-L-tryptophan reference standard in 10 mL of a 50:50 (v/v) mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Solution: Accurately weigh and dissolve 100 mg of the L-tryptophan sample in 10 mL of the mobile phase. Sonicate if necessary to ensure complete dissolution.

3. HPLC-UV/MS Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| UV Detection | 220 nm and 280 nm |

| Mass Spectrometer | Triple Quadrupole or Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (for quantification) | Precursor ion (m/z 334.1) -> Product ions (to be determined by infusion of the standard) |

4. Data Analysis and Quantification:

-

Identify the peak corresponding to 2-(3-indolylmethyl)-L-tryptophan in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Confirm the identity of the peak using the mass-to-charge ratio (m/z) and fragmentation pattern obtained from the mass spectrometer.

-

Quantify the amount of the impurity in the sample by constructing a calibration curve of peak area versus concentration for the working standard solutions.

Conclusion and Recommendations

The presence of 2-(3-indolylmethyl)-L-tryptophan as a contaminant in L-tryptophan production is a critical quality attribute that requires careful monitoring and control. While the specific toxicological data for this impurity is limited, its association with the historical EMS outbreak necessitates a precautionary approach. A thorough understanding of its potential formation mechanisms, primarily through acid-catalyzed dimerization, can guide process optimization to minimize its generation.

For researchers, scientists, and drug development professionals, the implementation of a robust, validated analytical method, such as the HPLC-UV/MS protocol detailed in this guide, is essential for ensuring the purity and safety of tryptophan-containing products. Adherence to the principles of impurity control outlined by regulatory bodies is paramount. Further research into the specific toxicological effects of 2-(3-indolylmethyl)-L-tryptophan would be invaluable in establishing a definitive risk assessment and specific regulatory limits for this compound.

References

- Allen, J. A., et al. (2011). Eosinophilia-myalgia syndrome: a historical overview. Muscle & Nerve, 44(2), 261-273.

- Belay, E. D., et al. (1999). The Eosinophilia-Myalgia Syndrome and Tryptophan-Associated Scleroderma-like Illness.

- FDA. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances.

- Hill, R. H., et al. (1993). Contaminants in L-tryptophan associated with eosinophilia myalgia syndrome.

- Karakawa, S., et al. (2022). Detection of impurities in dietary supplements containing l-tryptophan.

- Mayeno, A. N., & Gleich, G. J. (1994). Eosinophilia-myalgia syndrome and tryptophan production: a cautionary tale. Trends in Biotechnology, 12(9), 346-352.

- Silver, R. M., et al. (1990). Scleroderma, fasciitis, and eosinophilia associated with the ingestion of tryptophan. New England Journal of Medicine, 322(13), 874-881.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

- Simat, T. J., et al. (2003). Analysis of tryptophan and its degradation products in foods.

- European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.).

- la Cour, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 797.

- Iacobucci, C., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Foods, 9(1), 86.

- FDA. (2001). Information Paper on L-Tryptophan and 5-hydroxy-L-tryptophan.

- Lee, D. H., et al. (2023). Simultaneous determination of l-tryptophan impurities in meat products. Amino Acids, 55(1), 173-182.

- Carroll, L., et al. (2017). Formation and detection of oxidant-generated tryptophan dimers in peptides and proteins. Free Radical Biology and Medicine, 112, 24-35.

- European Medicines Agency. (2006). Guideline on the Limits for Genotoxic Impurities.

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia.

- Junk, L., & Kazmaier, U. (2016). Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C–H insertion. Organic & Biomolecular Chemistry, 14(10), 2916-2923.

- Junk, L., et al. (2018). Synthesis of Modified Tryptophan Derivatives. In Methods in Molecular Biology (pp. 341-361). Humana Press, New York, NY.

- Newton, C. G., & Snell, E. E. (1964). Reversibility of the Tryptophanase Reaction: Synthesis of Tryptophan from Indole, Pyruvate, and Ammonia. Journal of Biological Chemistry, 239(4), 1086-1090.

- Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2016, 8952521.

- European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph & "substances for pharmaceutical use" and general chapter "control of impurities in substances for pharmaceutical use".

- Grynkiewicz, G., & Gagos, M. (2013). Synthesis and Chemistry of Indole. In Topics in Heterocyclic Chemistry (pp. 1-42). Springer, Berlin, Heidelberg.

- Wikipedia contributors. (2024). Tryptophan. In Wikipedia, The Free Encyclopedia.

- ChemicalBook. (n.d.). 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN CAS 149724-31-2.

- Zhang, Y., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice.

- van der Spek, R. D., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy.

- FDA. (2009). Guidance for Industry: ANDAs: Impurities in Drug Substances.

- Forouhar, F., et al. (2007). Different Mechanisms of Catalytic Complex Formation in Two L-Tryptophan Processing Dioxygenases. Journal of Biological Chemistry, 282(47), 34135-34144.

- Thackray, S. J., et al. (2013). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 41(2), 331-336.

- Vécsei, L., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 576, 1-9.

- Global Substance Registration System. (n.d.). 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN.

- Sherin, P. S., et al. (2017). Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. Free Radical Biology and Medicine, 113, 268-276.

- Tatum, E. L., & Bonner, D. (1944). Indole and Serine in the Biosynthesis and Breakdown of Tryptophane.

- Min, C. K., et al. (2014). Inhibition of indoleamine 2,3-dioxygenase by stereoisomers of 1-methyl tryptophan in an experimental graft-versus-tumor model.

- Rivera-Chávez, J., et al. (2020). Solvent Free Three-Component Synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type Compounds from L-tryptophan. Molecules, 25(19), 4434.

- Sigma-Aldrich. (n.d.). Tryptophan EP Reference Standard.

- European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances.

- Sarlak, S., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry, 576, 1-9.

- Pop, R., et al. (2021). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International Journal of Molecular Sciences, 22(11), 5863.

- Mandala, V. S., et al. (2022). Imaging active site chemistry and protonation states: NMR crystallography of the tryptophan synthase α-aminoacrylate intermediate. Proceedings of the National Academy of Sciences, 119(2), e2115337119.

- Kloss, F., et al. (2018). Different Mechanisms of Catalytic Complex Formation in Two L-Tryptophan Processing Dioxygenases. Frontiers in Molecular Biosciences, 5, 8.

- ChemicalBook. (n.d.). 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN CAS#: 149724-31-2.

- Thackray, S. J., et al. (2013). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 41(2), 331-336.

- Akkus, S., et al. (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Food Chemistry, 194, 915-919.

- Tufi, M., et al. (2020). Rapid Determination of Total Tryptophan in Yoghurt by Ultra High Performance Liquid Chromatography with Fluorescence Detection. Foods, 9(10), 1367.

Sources

- 1. scribd.com [scribd.com]

- 2. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Federal Register :: Guidance for Industry on Abbreviated New Drug Applications: Impurities in Drug Substances; Availability [federalregister.gov]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Synthesis of indoles and tryptophan derivatives via photoinduced nitrene C–H insertion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. mdpi.com [mdpi.com]

- 9. fda.gov [fda.gov]

- 10. Stabilization of tryptophan hydroxylase 2 by l‐phenylalanine‐induced dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Unmasking Peak 200: A Technical Guide to the Identification of 2-(3-Indolylmethyl)-L-tryptophan (Tryptophan EP Impurity K)

Abstract

In the landscape of pharmaceutical development and manufacturing, particularly concerning biopharmaceuticals and amino acid-based products, the rigorous identification and characterization of impurities are paramount to ensuring product safety and efficacy. This guide provides an in-depth, technical walkthrough of the analytical strategies and methodologies employed in the initial identification of a critical tryptophan-related impurity, commonly observed as an unknown peak in chromatographic analyses and designated here as "Peak 200." This document details the logical progression of experiments, from initial detection to definitive structural elucidation, culminating in its identification as 2-(3-Indolylmethyl)-L-tryptophan, also known as Tryptophan Impurity K in the European Pharmacopoeia (EP).[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the establishment of a self-validating analytical workflow.

Introduction: The Enigma of Peak 200

L-tryptophan, an essential amino acid, is a fundamental component in protein therapeutics and various pharmaceutical formulations.[3] However, its indole side chain is susceptible to degradation under various stress conditions, including exposure to light, heat, and oxidative environments.[4][5] This degradation can lead to the formation of numerous impurities, which may impact the product's stability, biological activity, and safety profile.

During routine purity analysis of L-tryptophan raw material or in forced degradation studies of tryptophan-containing drug products, a previously uncharacterized peak, which we will refer to as "Peak 200," is often observed. This guide will use this scenario to illustrate the systematic approach required to identify such an unknown peak. The core objective is not merely to present a series of analytical techniques but to provide a coherent narrative that explains the rationale behind each experimental step, thereby creating a robust and scientifically sound identification process.

The Genesis of Peak 200: A Hypothesis Forged in Forced Degradation

The appearance of Peak 200, particularly its enhancement under stress conditions, strongly suggests it is a degradation product. Tryptophan is known to undergo dimerization through radical-mediated mechanisms, often initiated by oxidative stress or photolysis.[6][7] This understanding forms the initial hypothesis for the nature of Peak 200.

Causality in Experimental Design: Forced Degradation Studies

To investigate the formation of Peak 200 and to generate sufficient quantities for characterization, a forced degradation study is the logical first step. The choice of stress conditions is critical and should be based on the known vulnerabilities of the tryptophan molecule.

Experimental Protocol: Forced Degradation of L-Tryptophan

-

Preparation of Stock Solution: Prepare a stock solution of L-tryptophan in a relevant aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Application of Stress Conditions:

-

Oxidative Stress: Treat the stock solution with 0.1% hydrogen peroxide (H₂O₂) and incubate at room temperature for 24 hours.

-

Photostability: Expose the stock solution to UV light (e.g., 254 nm) for a defined period.

-

Acid/Base Hydrolysis: Adjust the pH of the stock solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions and heat at 60°C for 24 hours.

-

Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 80°C) for 48 hours.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, by High-Performance Liquid Chromatography (HPLC) with UV detection.

The rationale for these conditions is to mimic potential manufacturing and storage environments that could lead to degradation and to specifically probe the known oxidative and photolytic degradation pathways of tryptophan. The observation that Peak 200 is significantly more prominent in the oxidatively and photolytically stressed samples provides strong evidence for a dimerization mechanism.

Chromatographic Separation and Initial Characterization

A robust and reproducible chromatographic method is the cornerstone of impurity profiling. A reversed-phase HPLC method is typically employed for the separation of tryptophan and its related substances due to its versatility and compatibility with mass spectrometry.

The "Why" Behind the Method: HPLC-UV Analysis

The choice of a C18 stationary phase provides excellent retention and separation of the relatively non-polar tryptophan and its potential degradation products. An acidic mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is often used to ensure good peak shape for the amino acid and its derivatives.

Table 1: Representative HPLC Method Parameters

| Parameter | Value | Rationale |

| Column | C18, 5 µm, 250 mm x 4.6 mm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% TFA in Water | Provides acidic conditions for good peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile/Water (80:20, v/v) | Organic modifier for elution. |

| Gradient | Linear gradient from 5% to 65% B over 35 min | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 220 nm and 280 nm | 220 nm for general peptide bonds and 280 nm for the indole chromophore. |

This method is based on established protocols for tryptophan impurity analysis.[8][9]

The UV spectrum of Peak 200, obtained from a photodiode array (PDA) detector, would likely show an absorption profile characteristic of the indole chromophore, similar to that of tryptophan, further supporting its identity as a tryptophan-related substance.

Definitive Identification: The Power of Mass Spectrometry

While HPLC-UV provides initial evidence, mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining structural information.

High-Resolution Mass Spectrometry (HRMS)

Analysis of the fraction containing Peak 200 by LC-HRMS provides an accurate mass measurement, which is crucial for determining the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for Peak 200

| Parameter | Observed Value |

| Observed m/z [M+H]⁺ | 334.1550 |

| Calculated Mass for C₂₀H₂₀N₃O₂⁺ | 334.1556 |

| Mass Error (ppm) | -1.8 |

| Proposed Molecular Formula | C₂₀H₁₉N₃O₂ |

| Proposed Molecular Weight | 333.38 g/mol |

The determined molecular formula, C₂₀H₁₉N₃O₂, corresponds to a dimer of tryptophan with the loss of two hydrogen atoms and the addition of a methylene bridge, consistent with the structure of 2-(3-Indolylmethyl)-L-tryptophan.[2]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

MS/MS analysis provides fragmentation data that acts as a fingerprint for the molecule's structure. By isolating the [M+H]⁺ ion of Peak 200 (m/z 334.15) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained.

Caption: Proposed MS/MS fragmentation of Peak 200.

The key fragment at m/z 130.06 is highly characteristic of the indole methylene iminium ion, a common fragment from tryptophan and its derivatives resulting from cleavage of the Cα-Cβ bond. The losses of ammonia (NH₃) and formic acid (HCOOH) from the amino acid backbone are also expected fragmentation pathways. This pattern provides strong evidence for the proposed structure.

Unambiguous Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides compelling evidence, NMR spectroscopy is the gold standard for unambiguous structural elucidation. This requires the isolation of Peak 200 in sufficient quantity and purity, often through preparative HPLC.

The Definitive Proof: ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of the isolated Peak 200, when compared to a certified reference standard of 2-(3-Indolylmethyl)-L-tryptophan, provide the final confirmation of its identity.

Table 3: Key Expected NMR Signals for 2-(3-Indolylmethyl)-L-tryptophan

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Structural Assignment |

| ¹H | 10.5 - 11.5 | br s | Indole N-H protons (2H) |

| ¹H | 6.8 - 7.8 | m | Aromatic protons of two indole rings |

| ¹H | ~4.0 | m | α-proton of the amino acid |

| ¹H | ~3.0 - 3.5 | m | β-protons of the amino acid and methylene bridge protons |

| ¹³C | ~175 | s | Carboxyl carbon |

| ¹³C | 100 - 140 | m | Aromatic carbons of two indole rings |

| ¹³C | ~55 | d | α-carbon of the amino acid |

| ¹³C | ~25-30 | t | β-carbon and methylene bridge carbon |

Note: Exact chemical shifts are dependent on the solvent and instrument parameters. These are representative values.

The presence of signals corresponding to two distinct indole rings, along with the characteristic signals for the tryptophan backbone and a methylene bridge, would definitively confirm the structure.

The Self-Validating Workflow: A Synthesis of Techniques

The identification of Peak 200 as 2-(3-Indolylmethyl)-L-tryptophan is not the result of a single experiment but a culmination of a logical and self-validating workflow.

Caption: Self-validating workflow for impurity identification.

Each step in this workflow builds upon the previous one, providing orthogonal data that collectively and conclusively identifies the unknown peak. The use of a certified reference standard is the final and critical step in validating the entire process.

Conclusion: From Unknown Peak to Characterized Impurity

The journey from observing an unknown chromatographic peak to its confident identification as 2-(3-Indolylmethyl)-L-tryptophan (Tryptophan EP Impurity K) exemplifies the rigorous scientific process required in modern pharmaceutical analysis. By employing a logical sequence of forced degradation, chromatographic separation, and advanced spectroscopic techniques, we can unravel the identity of process-related impurities and degradation products. This in-depth understanding is not merely an academic exercise; it is a regulatory necessity and a cornerstone of developing safe and effective medicines. The principles and methodologies outlined in this guide provide a robust framework for tackling similar challenges in the identification of unknown compounds in pharmaceutical development.

References

- Chromato Scientific. Tryptophan EP Impurity K. Chromato Scientific. Accessed January 14, 2026.

- Simson Pharma Limited. Tryptophan EP impurity K | CAS No- 149724-31-2. Simson Pharma Limited. Accessed January 14, 2026.

- SynZeal. Tryptophan EP Impurity K | 149724-31-2. SynZeal. Accessed January 14, 2026.

- Clearsynth. Tryptophan EP Impurity K | CAS No. 149724-31-2. Clearsynth. Accessed January 14, 2026.

- Pharmaffiliates. Tryptophan-impurities.

- Sherin, P. S., et al. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. Free Radical Biology and Medicine, 2017.

- Karakawa, S., et al. Detection of impurities in dietary supplements containing l-tryptophan. Amino Acids, 2022, 54(5), 835-839.

- Karakawa, S., et al. Detection of impurities in dietary supplements containing l-tryptophan. Amino Acids, 2022.

- Dispenza, S., et al. Formation and detection of oxidant-generated tryptophan dimers in peptides and proteins. Free Radical Biology and Medicine, 2017.

- Stabilization of tryptophan hydroxylase 2 by l-phenylalanine-induced dimeriz

- Wikipedia. Tryptophan. Wikipedia. Accessed January 14, 2026.

- Karakawa, S., et al. (PDF) Detection of impurities in dietary supplements containing L-tryptophan.

- Gunawan, G., & Nandiyanto, A. B. D. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Lee, D., et al. Simultaneous determination of l-tryptophan impurities in meat products. Food Science and Technology, 2023.

- Liu, Y., et al. Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms.

- ChemicalBook. L-Tryptophan(73-22-3) 13C NMR spectrum. ChemicalBook. Accessed January 14, 2026.

- Bellmaine, S., et al. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Metabolites, 2021.

- Catalyst University. Amino Acid Biosynthesis | Biosynthesis of Tryptophan. YouTube. 2019.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). HMDB. Accessed January 14, 2026.

- Maleckis, A., et al. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 2021.

- Takikawa, O., et al. Biochemical and medical aspects of the indoleamine 2,3-dioxygenase-initiated L-tryptophan metabolism. Current Drug Metabolism, 2002.

- Lee, D., et al. (PDF) Simultaneous determination of L-tryptophan impurities in meat products.

- PubChem. Tryptophan Metabolism | Pathway. PubChem. Accessed January 14, 2026.

- Lepage, N., et al. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 2019.

- Dayrit, F. M., & de Dios, A. C. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

- 1. Tryptophan EP Impurity K | 149724-31-2 | SynZeal [synzeal.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Tryptophan - Wikipedia [en.wikipedia.org]

- 4. Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms [mdpi.com]

- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and detection of oxidant-generated tryptophan dimers in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Detection of impurities in dietary supplements containing l-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Tryptophan Contamination and Eosinophilia-Myalgia Syndrome: A Technical Guide for the Scientific Community

Foreword: A Modern Perspective on a Decades-Old Crisis

The 1989 outbreak of Eosinophilia-Myalgia Syndrome (EMS) remains a stark reminder of the critical importance of purity and process control in the manufacturing of dietary supplements and pharmaceuticals. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the fundamental research surrounding the tryptophan contaminants implicated in the EMS epidemic. We will delve into the chemistry of these contaminants, the analytical methodologies for their detection, and the toxicological mechanisms that underpin their devastating physiological effects. By understanding the scientific intricacies of this historical event, we can better equip ourselves to prevent similar tragedies in the future and advance the science of toxicology and drug safety.

The 1989 Eosinophilia-Myalgia Syndrome Outbreak: A Historical and Epidemiological Overview

In the fall of 1989, a mysterious and debilitating illness began to surface across the United States.[1] Patients presented with a unique constellation of symptoms, most notably severe muscle pain (myalgia) and a dramatic increase in a type of white blood cell known as eosinophils, leading to the name Eosinophilia-Myalgia Syndrome (EMS).[1] The Centers for Disease Control and Prevention (CDC) quickly launched an investigation, which ultimately linked the outbreak to the consumption of L-tryptophan supplements.[2]

Epidemiological studies traced the vast majority of cases to L-tryptophan produced by a single Japanese manufacturer, Showa Denko K.K.[3][4] This led to a nationwide recall of L-tryptophan products by the U.S. Food and Drug Administration (FDA) in November 1989.[1][5] The outbreak affected over 1,500 people and was associated with at least 37 deaths, leaving many survivors with chronic and debilitating health problems.[3]

The Genesis of Toxicity: Manufacturing Process Alterations and Contaminant Formation

Intensive investigation into the manufacturing process at Showa Denko revealed critical changes that were implemented in late 1988, shortly before the EMS outbreak.[3][6] These alterations are believed to have created the conditions ripe for the formation of toxic contaminants.

Key Process Modifications at Showa Denko

Two significant changes in the production of L-tryptophan were identified:

-

Introduction of a New Bacterial Strain: Showa Denko began using a new, genetically engineered strain of Bacillus amyloliquefaciens (Strain V) to increase the yield of L-tryptophan.[3][6]

-

Reduction in Activated Carbon Filtration: The amount of powdered activated carbon used in the purification process was reduced by half, from 20 kg to 10 kg per batch.[3][6] This step was crucial for removing impurities from the final product.

The Implicated Contaminants: EBT and PAA

While numerous contaminants were identified in the implicated L-tryptophan lots, two have been the primary focus of research due to their strong association with EMS cases:

-

1,1'-Ethylidenebis[tryptophan] (EBT): This dimeric tryptophan derivative was found in significantly higher concentrations in the L-tryptophan lots consumed by EMS patients.[7][8]

-

3-(Phenylamino)alanine (PAA): An aniline-derived amino acid, PAA was another novel contaminant discovered in the case-associated L-tryptophan.[9]

Chemical Formation Pathways

The manufacturing process changes are thought to have directly contributed to the formation of these contaminants.

-

Formation of EBT: EBT is formed from the reaction of two L-tryptophan molecules with acetaldehyde under acidic conditions.[10][11] The altered fermentation conditions with the new bacterial strain may have led to an increase in acetaldehyde as a metabolic byproduct. The acidic environment during certain purification steps would have then catalyzed the condensation reaction to form EBT.

-

Formation of PAA: The origin of PAA is less definitively established but is thought to be related to aniline, which may have been present as a raw material impurity or introduced during the manufacturing process.

Analytical Methodologies for Contaminant Detection

The ability to accurately detect and quantify trace contaminants in complex matrices is paramount for ensuring the safety of pharmaceutical products and dietary supplements. The investigation into the EMS outbreak spurred the development of sensitive analytical methods, primarily centered around High-Performance Liquid Chromatography (HPLC).

Quantification of 1,1'-Ethylidenebis[tryptophan] (EBT) by HPLC-UV

This protocol outlines a robust method for the detection and quantification of EBT in L-tryptophan supplements.[5][12]

3.1.1. Sample Preparation

-

Weigh 1.0 g of the L-tryptophan sample.

-

Dissolve the sample in 100 mL of water and filter through a 0.20 µm filter to create a 10,000 ppm sample solution.[12]

-

Prepare a standard stock solution of EBT (1 mg/dL) and dilute it to create a working standard solution (100 µg/dL).[12]

3.1.2. HPLC Instrumentation and Conditions

-

System: A standard HPLC system equipped with a UV detector.[5]

-

Column: Ultrasphere, 5 µm, 250 mm × 4.6 mm i.d., C18.[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

-

Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.[5]

-

Injection Volume: 20 µL.[5]

-

UV Detection: 220 nm and 280 nm.[5]

3.1.3. Gradient Elution Program

| Time (minutes) | % Mobile Phase B |

| 0-2 | 5 |

| 2-37 | 5 → 65 |

| 37-42 | 65 → 100 |

| 42-47 | 100 |

| 47-50 | 100 → 5 |

| 50-60 | 5 |

| Table 1: HPLC Gradient Program for EBT Analysis.[5] |

Detection of 3-(Phenylamino)alanine (PAA) by LC-MS/MS

For the sensitive and specific detection of PAA, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

3.2.1. Sample Preparation

-

Perform a protein precipitation step for complex matrices by adding a 30% solution of sulfosalicylic acid to the sample.[13]

-

After vortexing and centrifugation, dilute the supernatant with the initial mobile phase containing an internal standard.[13]

3.2.2. LC-MS/MS Instrumentation and Conditions

-

System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[14]

-

Column: A mixed-mode column, such as Acclaim™ Trinity™, can be effective for separating polar compounds like amino acids.[13]

-

Mobile Phase A: Ammonium formate in water at a slightly acidic pH (e.g., 2.8).[13]

-

Mobile Phase B: A mixture of aqueous ammonium formate and acetonitrile.[13]

-

Detection: Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Toxicological Mechanisms: From Contaminant Exposure to Pathophysiology

The contaminants EBT and PAA are believed to initiate a cascade of cellular events that culminate in the characteristic features of EMS: inflammation, eosinophilia, and fibrosis. A central player in this process is the cytokine Transforming Growth Factor-beta (TGF-β).

The Central Role of TGF-β in Fibrosis

TGF-β is a potent profibrotic cytokine that plays a crucial role in tissue repair and remodeling.[7] However, its dysregulation can lead to pathological fibrosis. The canonical TGF-β signaling pathway involves:

-

Ligand Binding: TGF-β binds to its type II receptor (TβRII).

-

Receptor Complex Formation: The ligand-bound TβRII recruits and phosphorylates the type I receptor (TβRI), also known as ALK5.[15]

-

SMAD Activation: The activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[15]

-

SMAD Complex Formation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD4.[15]

-

Nuclear Translocation and Gene Transcription: The SMAD complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of genes involved in fibrosis, such as those for collagens and other extracellular matrix (ECM) proteins.[16]

TGF-β can also signal through non-SMAD pathways, including MAPK and PI3K/AKT pathways, which can further contribute to the fibrotic response.[7]

Contaminant-Induced Cellular Responses

-

Eosinophil Activation: The presence of eosinophilia is a hallmark of EMS. Eosinophils are a source of TGF-β and other pro-inflammatory and pro-fibrotic mediators. It is hypothesized that tryptophan contaminants, possibly through an immune-mediated mechanism, lead to the activation and degranulation of eosinophils, releasing their fibrogenic contents.

-

Fibroblast Activation and Myofibroblast Differentiation: Fibroblasts are the primary cells responsible for producing the ECM. In response to stimuli like TGF-β, fibroblasts differentiate into myofibroblasts, which are highly contractile and secrete large amounts of collagen. In vitro studies have shown that EBT can directly stimulate collagen synthesis in human fibroblasts.[17]

A Murine Model of EMS

The administration of EBT to C57BL/6 mice has been shown to induce an EMS-like condition, characterized by inflammation and fibrosis in the dermis and subcutaneous tissues.[18] This animal model has been instrumental in studying the pathogenesis of the disease and has demonstrated enhanced expression of TGF-β1 in the affected tissues, further solidifying its role in the disease process.[17]

The Link to Spanish Toxic Oil Syndrome (TOS)

A striking parallel exists between EMS and the Spanish Toxic Oil Syndrome (TOS), an epidemic that occurred in Spain in 1981 due to the consumption of contaminated rapeseed oil.[9][19] The clinical and pathological features of TOS are remarkably similar to those of EMS.[16] A key molecular link is the contaminant PAA, which is structurally similar to 3-phenylamino-1,2-propanediol, a compound found in the toxic oil.[20] This suggests that these two devastating outbreaks may share a common etiologic trigger.[20]

Visualizing the Molecular and Experimental Landscape

To better understand the complex relationships and processes described in this guide, the following diagrams are provided.

Chemical Structures of Key Compounds

Caption: Chemical structures of L-tryptophan and the primary contaminants, EBT and PAA.

Experimental Workflow for EBT Analysis

Caption: Workflow for the analysis of EBT in L-tryptophan supplements by HPLC-UV.